molecular formula C10H5ClN4O B1409007 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809884-83-0

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1409007
CAS No.: 1809884-83-0
M. Wt: 232.62 g/mol
InChI Key: JTORKBUEJKFFTM-UHFFFAOYSA-N
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Description

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile ( 1809884-83-0) is a synthetically versatile chemical building block with the molecular formula C10H5ClN4O and a molecular weight of 232.63 . This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure known for its strong resemblance to purines and its wide-ranging therapeutic significance . This molecular framework is found in numerous bioactive molecules and is known to play a crucial role in various disease conditions, influencing many cellular pathways . The specific substitutions on the core scaffold—including the chloro, cyano, and cyanomethoxy groups—are designed to modulate the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for medicinal chemistry programs. Researchers can utilize this compound in the synthesis and exploration of novel molecules with potential pharmacological activities. The imidazo[1,2-a]pyridine core is a well-documented pharmacophore in the development of antitumor agents, with some derivatives demonstrating potent antiproliferative activity in cell-based assays . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORKBUEJKFFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with imidazole under specific reaction conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The imidazo[1,2-a]pyridine scaffold, to which 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile belongs, has been extensively studied for its anticancer properties. Various derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

  • Case Study : A study demonstrated that imidazo[1,2-a]pyridines can inhibit specific kinases involved in cancer progression. This compound's structural features may enhance its binding affinity to these targets, making it a candidate for further development as an anticancer agent.

1.2 Antimicrobial Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of various substituents can modulate this activity.

  • Case Study : A series of experiments showed that derivatives with halogen substitutions displayed enhanced antibacterial effects against resistant strains of bacteria, suggesting that this compound could be explored for developing new antibiotics.

Chemical Synthesis

2.1 Synthesis of Novel Derivatives

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups facilitate reactions such as nucleophilic substitutions and cyclization processes.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new derivatives.
CyclizationCan participate in cyclization reactions to create complex structures.
  • Example Reaction : A synthetic pathway involving this compound was reported to yield novel derivatives with potential biological activities by employing various nucleophiles under controlled conditions.

Pharmacological Insights

3.1 Inhibition of Kinases

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of specific kinases involved in cellular signaling pathways related to cancer and inflammation.

  • Case Study : The compound was tested against several kinases, demonstrating significant inhibitory activity that could lead to the development of targeted therapies for diseases characterized by aberrant kinase activity.

3.2 Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties due to their ability to modulate neurotransmitter systems.

  • Case Study : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, paving the way for potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Imidazo[1,2-a]pyridine-3-carbonitrile (Compound 8): This analogue lacks the chloro and cyanomethoxy substituents but retains the nitrile group at position 3. Computational studies confirm the absence of critical electron density points between H-5 and the nitrile, contrasting with analogues bearing stronger electron-withdrawing groups (EWGs) like aldehydes or nitro groups, which induce significant H-bonding interactions .

Substituent Variations in Chlorinated Analogues

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde :
    Molecular formula C₈H₅ClN₂O (MW: 180.59 g/mol) . The aldehyde group at position 3 induces stronger electron withdrawal than a nitrile, likely increasing electrophilicity at the pyridine ring. This could enhance reactivity in nucleophilic substitution reactions compared to the target compound.
  • 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine derivatives: Substitution with nitro (position 3) and phenylthio/sulfonyl groups (position 8) confers antitrypanosomal activity, as demonstrated in in vitro studies . The nitro group’s strong electron-withdrawing effect may stabilize charge-transfer interactions critical for bioactivity, a feature absent in the nitrile-bearing target compound.

Physicochemical and Functional Comparisons

Molecular Weight and Functional Group Impact

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target Compound 6-Cl, 8-CN-OCH₂, 3-CN C₁₀H₅ClN₄O 232.62 Dual nitrile groups enhance polarity
8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile 8-CN-OCH₂, 3-CN (no Cl) C₁₀H₆N₄O 198.19 Absence of Cl reduces molecular weight and lipophilicity
Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 8-OEt, 3-COOEt C₁₂H₁₃ClN₂O₃ 268.70 Ester group improves solubility vs. nitriles

Biological Activity

6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. Recent studies have highlighted its promising properties, particularly in the fields of antimicrobial and anticancer research.

Structure and Composition

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC10H8ClN4O
Molecular Weight232.65 g/mol
CAS Number1809884-83-0

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study focused on the synthesis and structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives demonstrated their selective inhibition against Mycobacterium tuberculosis , with no activity against gram-positive or gram-negative pathogens . This specificity suggests that this compound may also possess similar targeted activity.

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridines have been explored extensively. Compounds from this family have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may act on specific signaling pathways involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanism involves:

  • Binding to Enzymes : It may inhibit enzymes crucial for microbial survival or cancer cell growth.
  • DNA Interaction : Compounds like this can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence key signaling pathways that regulate cell survival and apoptosis.

Case Study: Antimycobacterial Activity

A focused library screening of imidazo[1,2-a]pyridine derivatives led to the identification of several compounds with promising antimycobacterial activity. The study highlighted the importance of structural modifications on biological efficacy. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency against Mycobacterium tuberculosis compared to their unsubstituted counterparts .

Comparative Analysis of Similar Compounds

The biological activities of this compound were compared with other derivatives to assess relative efficacy:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModeratePromising
2-Ethyl-6-chloro imidazo[1,2-a]pyridineHighModerate
4-Methyl imidazo[1,2-a]pyridineLowHigh

This table illustrates that while some derivatives show high antimicrobial activity, others may excel in anticancer applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing cyano and chlorinated substituents into the imidazo[1,2-a]pyridine scaffold?

  • Methodology : Multi-step synthesis involving cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with α-haloketones, followed by nitration or substitution reactions. For example, chloromethyl intermediates can undergo nucleophilic substitution with cyanide sources (e.g., NaCN) to introduce cyano groups at specific positions .
  • Key considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Monitor halogen reactivity hierarchy (Cl vs. Br) for regioselectivity .

Q. How can NMR and HRMS data validate the structure of 6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • 1H NMR : Identify characteristic shifts for imidazo[1,2-a]pyridine protons (e.g., H-2 at δ 8.2–8.5 ppm, H-7 at δ 7.3–7.6 ppm). Chlorine and cyano groups induce deshielding in adjacent protons .
  • 13C NMR : Confirm cyano groups (δ 115–120 ppm) and chlorinated carbons (δ 110–125 ppm). Carbonethoxy groups appear at δ 165–170 ppm .
  • HRMS : Match exact mass (<2 ppm error) to theoretical [M+H]+ or [M–Cl]+ fragments .

Q. What solvent systems and catalysts enhance yield in one-pot imidazo[1,2-a]pyridine syntheses?

  • Methodology : Use polar aprotic solvents (DMF, DMSO) with AlCl₃ or FeCl₃ as Lewis acids to facilitate cyclization. Microwave-assisted reactions in methanol/water (1:2 v/v) improve efficiency for multi-component reactions .
  • Data : Yields increase from ~40% (conventional heating) to 65–70% under microwave conditions .

Advanced Research Questions

Q. How do computational models predict the regioselectivity of electrophilic substitutions on imidazo[1,2-a]pyridine?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example, C-3 is more electrophilic than C-8 due to resonance stabilization from the pyridine ring .
  • Application : Predict preferential acetylation at C-3, validated by experimental yields (e.g., 85% for C-3 acetylated derivatives vs. <10% at C-8) .

Q. What mechanistic insights explain the stability of 6-chloro substituents under SRN1 conditions?

  • Methodology : Radical chain mechanisms (SRN1) involve single-electron transfer (SET) from nucleophiles (e.g., thiolates) to chloromethyl intermediates. Chlorine’s high electronegativity stabilizes transition states, suppressing β-elimination. Kinetic studies (Eyring plots) confirm activation energy for Cl retention is lower than for Br (~25 kJ/mol difference) .

Q. How do structural modifications (e.g., cyanomethoxy vs. nitro groups) influence bioactivity in inflammatory models?

  • Methodology :

  • In vitro : Screen derivatives in LPS-induced macrophage assays (TNF-α/IL-6 suppression). Cyanomethoxy derivatives show 2–3x higher potency (IC₅₀ = 1.2 µM) than nitro analogues (IC₅₀ = 3.5 µM) due to enhanced H-bonding with target proteins .
  • In vivo : Evaluate pharmacokinetics (Cmax, t½) in rodent models. LogP values <3 improve bioavailability for cyanomethoxy derivatives vs. nitro compounds (LogP >4) .

Q. What challenges arise in analyzing tautomeric equilibria of imidazo[1,2-a]pyridine derivatives using spectroscopic methods?

  • Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals tautomeric shifts (e.g., imidazole vs. pyridine-like forms). DFT-MD simulations correlate energy barriers (ΔG‡) with observed coalescence temperatures (~100°C for 6-chloro derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
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6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

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